molecular formula C11H22O3 B092966 1,1-Dibutoxyacetone CAS No. 19255-82-4

1,1-Dibutoxyacetone

Cat. No.: B092966
CAS No.: 19255-82-4
M. Wt: 202.29 g/mol
InChI Key: HCSCGYDLFNSHLE-UHFFFAOYSA-N
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Description

1,1-Dibutoxyacetone is an organic compound with the molecular formula C11H22O3. It is a derivative of acetone where two butoxy groups are attached to the central carbon atom. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibutoxyacetone can be synthesized through the reaction of 1,3-dihydroxyacetone with 1-butanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the dibutoxy groups. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibutoxyacetone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

1,1-Dibutoxyacetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dibutoxyacetone involves its interaction with specific molecular targets. The compound can act as a precursor to reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

    1,1-Dimethoxyacetone: Similar in structure but with methoxy groups instead of butoxy groups.

    1,1-Diethoxyacetone: Contains ethoxy groups instead of butoxy groups.

    1,1-Dipropoxyacetone: Features propoxy groups instead of butoxy groups.

Uniqueness of 1,1-Dibutoxyacetone: this compound is unique due to its longer butoxy chains, which can influence its solubility, reactivity, and overall chemical behavior compared to its shorter-chain counterparts. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

1,1-dibutoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-4-6-8-13-11(10(3)12)14-9-7-5-2/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSCGYDLFNSHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C(=O)C)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172848
Record name 1,1-Dibutoxyacetone
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19255-82-4
Record name 1,1-Dibutoxy-2-propanone
Source CAS Common Chemistry
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Record name 1,1-Dibutoxyacetone
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Record name NSC158339
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Record name 1,1-Dibutoxyacetone
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Record name 1,1-dibutoxyacetone
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Record name 1,1-Dibutoxyacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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